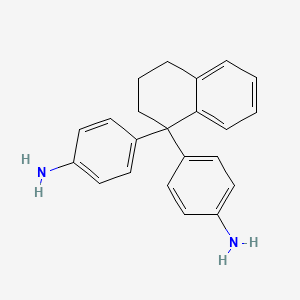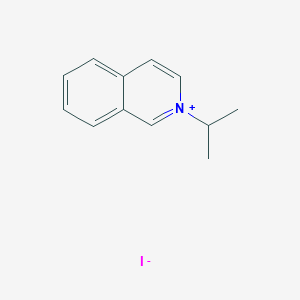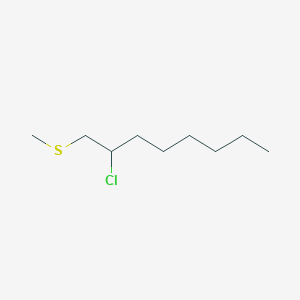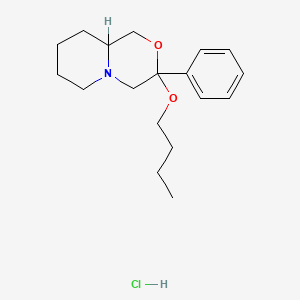![molecular formula C15H16S3Si B14293967 trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane CAS No. 118824-87-6](/img/structure/B14293967.png)
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is a complex organosilicon compound that features a trimethylsilyl group attached to a thiophene ring system. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique electronic properties and applications in various fields, including organic electronics and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane typically involves the reaction of thiophene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiophene rings. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
作用機序
The mechanism of action of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and improve the performance of electronic devices. In medicinal chemistry, the thiophene rings can interact with biological targets, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- Trimethyl(thiophen-2-yl)silane
- Trimethyl(5-thiophen-2-yl)thiophene
- Trimethyl(5-(5-thiophen-2-yl)thiophene-2-yl)silane
Uniqueness
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly useful in organic electronics and material science .
特性
CAS番号 |
118824-87-6 |
|---|---|
分子式 |
C15H16S3Si |
分子量 |
320.6 g/mol |
IUPAC名 |
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane |
InChI |
InChI=1S/C15H16S3Si/c1-19(2,3)15-9-8-14(18-15)13-7-6-12(17-13)11-5-4-10-16-11/h4-10H,1-3H3 |
InChIキー |
JAQWBFQUZZSZDU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


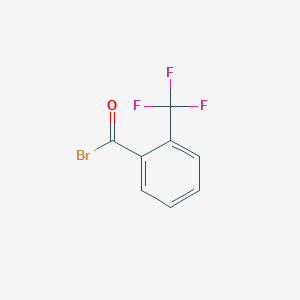

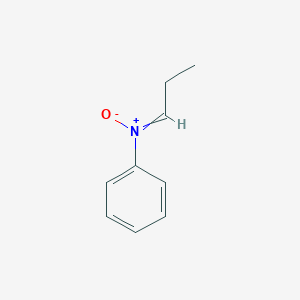
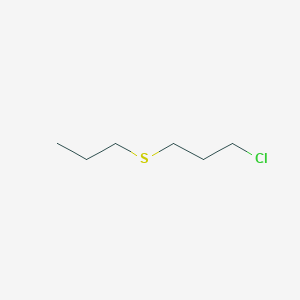

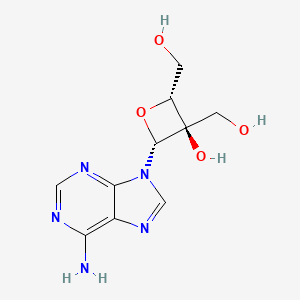
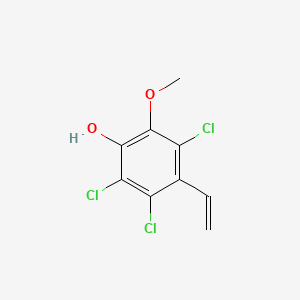
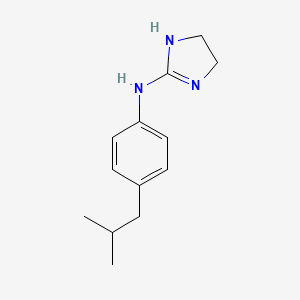
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
